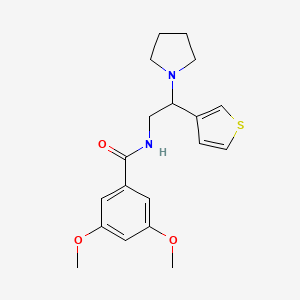

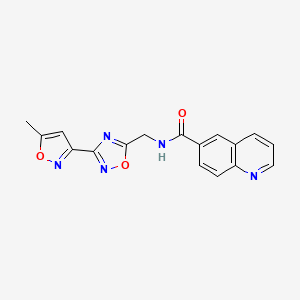

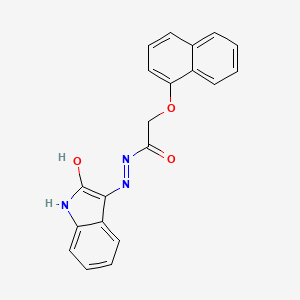

![molecular formula C8H14O2 B2432178 (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol CAS No. 2416234-83-6](/img/structure/B2432178.png)

(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol” is a chemical compound with the CAS Number: 2416234-83-6 . It has a molecular weight of 142.2 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H14O2/c1-7-2-3-8(4-7,5-9)6-10-7/h9H,2-6H2,1H3 .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .Scientific Research Applications

NMR and IR Spectroscopic Studies

In a study on the spectroscopic properties of oxabicycloheptanes, the intramolecular interaction and hydrogen bonding in compounds like 7-oxabicyclo[2.2.1]heptane derivatives were investigated. This research is significant for understanding the structural characteristics of these compounds (Senda et al., 1987).

Enantiomerically Pure Compound Synthesis

The synthesis of enantiomerically pure derivatives of 7-oxabicyclo[2.2.1]heptan-2-one, a versatile chiral building block for terpenoids, was described. This process is crucial for the production of specific chiral compounds used in various chemical syntheses (Guangzhe Yu, 2005).

Electrophile Additions

Research focused on the selective additions of electrophiles to oxabicyclo[3.2.1]oct-6-en-2-one compounds, showing high stereo- and regioselectivity. This study has implications for the field of organic synthesis, particularly in creating complex molecular structures (Fattori et al., 1993).

Synthesis of Tetrahydrofuran Derivatives

Efficient synthesis methods for tetrahydrofuran-3,5-dicarboxylic acid derivatives have been developed, starting from norborne-2-ol. Such synthetic routes are essential for producing compounds used in pharmaceuticals and agrochemicals (Wang et al., 2001).

Photoreaction and Synthesis of Civet Constituent

The photo-reaction of 9-oxabicyclo[3.3.1]nonan-3-one in methanol led to the synthesis of (cis-6-methyletrahydropyran-2-yl)acetic acid, a constituent of civet. This research demonstrates the potential for photochemical reactions in synthesizing complex organic compounds (Muraoka et al., 1995).

Synthesis of Carbocyclic Nucleoside Analogues

A study described the hydroboration of specific oxabicyclo[2.2.1]heptane derivatives, leading to the synthesis of novel carbocyclic nucleoside analogues. This research contributes to the development of new medicinal compounds, particularly antiviral agents (Hřebabecký et al., 2009).

Electrochemical Transformations

Research into the electrochemical transformations of monooxa- and dioxabicycloalkenes and -bicycloalkanes provided insights into the potential for electrochemically induced modifications of these compounds, which could be useful in various chemical syntheses (Ogibin et al., 1999).

Synthesis of β-Lactams

A method for the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates was developed. This research provides a new route for preparing compounds that are significant in the field of drug discovery (Mollet et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of (1-Methyl-2-oxabicyclo[22Similar compounds have been reported to inhibit protein phosphatases such as calcineurin . Calcineurin is a calcium- and calmodulin-regulated enzyme composed of a 59-kDa catalytic subunit (CnA) and a 19-kDa calcium-binding subunit (CnB) .

Mode of Action

The exact mode of action of (1-Methyl-2-oxabicyclo[22Based on the structure and activity of similar compounds, it may interact with its target protein phosphatases, leading to changes in their activity .

Biochemical Pathways

The specific biochemical pathways affected by (1-Methyl-2-oxabicyclo[22Protein phosphatases, which are potential targets of this compound, play a crucial role in cellular transduction events such as t-cell activation and cell proliferation .

Result of Action

The molecular and cellular effects of (1-Methyl-2-oxabicyclo[22The inhibition of protein phosphatases can modulate cellular transduction events, potentially affecting processes such as t-cell activation and cell proliferation .

Properties

IUPAC Name |

(1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7-2-3-8(4-7,5-9)6-10-7/h9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSHLESQHYCANY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C1)(CO2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

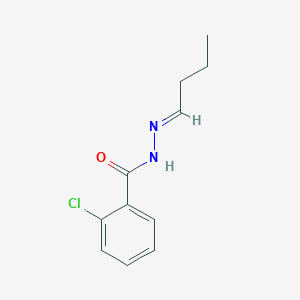

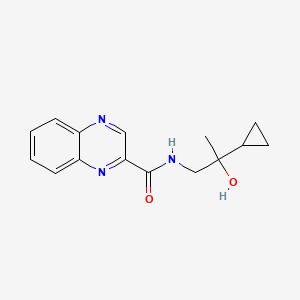

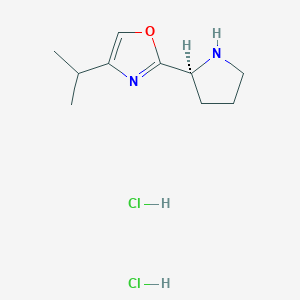

![1-(benzo[d]oxazol-2-yl)-N-(2-bromophenyl)pyrrolidine-2-carboxamide](/img/structure/B2432099.png)

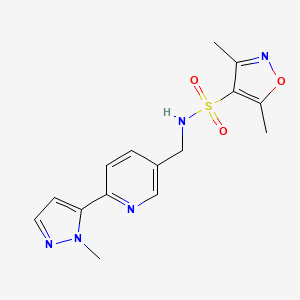

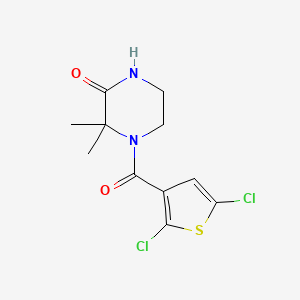

![1-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2432109.png)

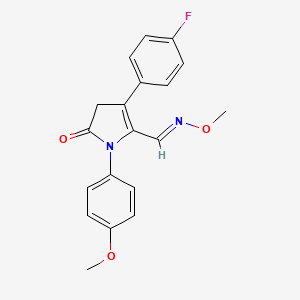

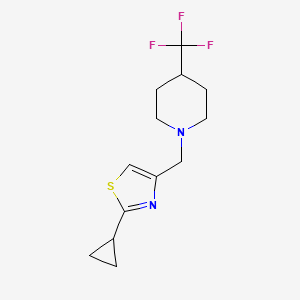

![6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2432113.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2432114.png)